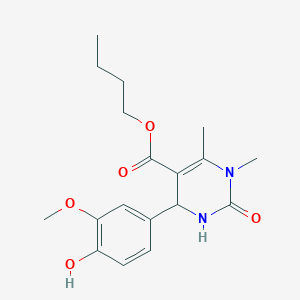
BUTYL 4-(4-HYDROXY-3-METHOXYPHENYL)-1,6-DIMETHYL-2-OXO-3,4-DIHYDROPYRIMIDINE-5-CARBOXYLATE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
BUTYL 4-(4-HYDROXY-3-METHOXYPHENYL)-1,6-DIMETHYL-2-OXO-3,4-DIHYDROPYRIMIDINE-5-CARBOXYLATE is a complex organic compound with a unique structure that combines various functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of BUTYL 4-(4-HYDROXY-3-METHOXYPHENYL)-1,6-DIMETHYL-2-OXO-3,4-DIHYDROPYRIMIDINE-5-CARBOXYLATE typically involves multiple steps. One common method includes the condensation of 4-hydroxy-3-methoxybenzaldehyde with a suitable amine, followed by cyclization and esterification reactions. The reaction conditions often require refluxing in an appropriate solvent, such as ethanol or methanol, and the use of catalysts like p-toluenesulfonic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
化学反応の分析
Types of Reactions
BUTYL 4-(4-HYDROXY-3-METHOXYPHENYL)-1,6-DIMETHYL-2-OXO-3,4-DIHYDROPYRIMIDINE-5-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The methoxy and hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield 4-methoxybenzaldehyde derivatives, while reduction of the carbonyl group can produce alcohols .
科学的研究の応用
BUTYL 4-(4-HYDROXY-3-METHOXYPHENYL)-1,6-DIMETHYL-2-OXO-3,4-DIHYDROPYRIMIDINE-5-CARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
作用機序
The mechanism of action of BUTYL 4-(4-HYDROXY-3-METHOXYPHENYL)-1,6-DIMETHYL-2-OXO-3,4-DIHYDROPYRIMIDINE-5-CARBOXYLATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to cytotoxic effects .
類似化合物との比較
Similar Compounds
4-Hydroxy-3-methoxybenzaldehyde: A simpler compound with similar functional groups.
Butyl 4-hydroxybenzoate: Shares the butyl ester and hydroxyl groups.
1,6-Dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine: Contains the pyrimidine core structure.
Uniqueness
BUTYL 4-(4-HYDROXY-3-METHOXYPHENYL)-1,6-DIMETHYL-2-OXO-3,4-DIHYDROPYRIMIDINE-5-CARBOXYLATE is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields .
特性
分子式 |
C18H24N2O5 |
|---|---|
分子量 |
348.4g/mol |
IUPAC名 |
butyl 6-(4-hydroxy-3-methoxyphenyl)-3,4-dimethyl-2-oxo-1,6-dihydropyrimidine-5-carboxylate |
InChI |
InChI=1S/C18H24N2O5/c1-5-6-9-25-17(22)15-11(2)20(3)18(23)19-16(15)12-7-8-13(21)14(10-12)24-4/h7-8,10,16,21H,5-6,9H2,1-4H3,(H,19,23) |
InChIキー |
PEXFWNKJAYDMNU-UHFFFAOYSA-N |
SMILES |
CCCCOC(=O)C1=C(N(C(=O)NC1C2=CC(=C(C=C2)O)OC)C)C |
正規SMILES |
CCCCOC(=O)C1=C(N(C(=O)NC1C2=CC(=C(C=C2)O)OC)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















